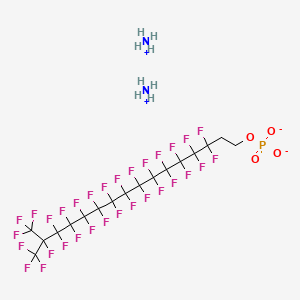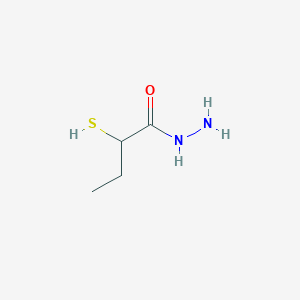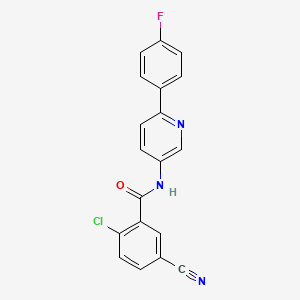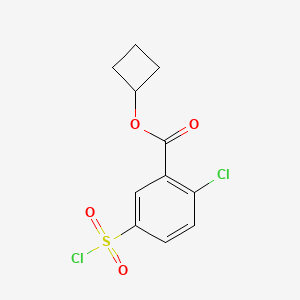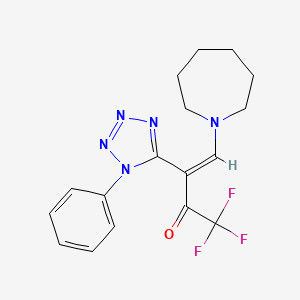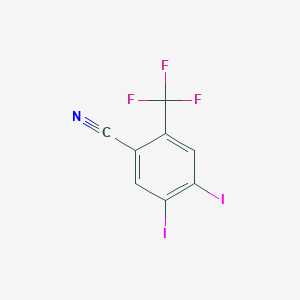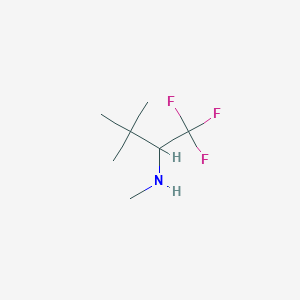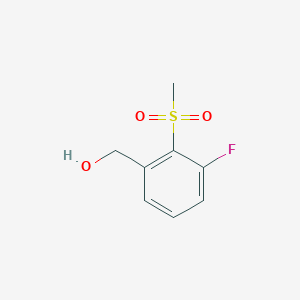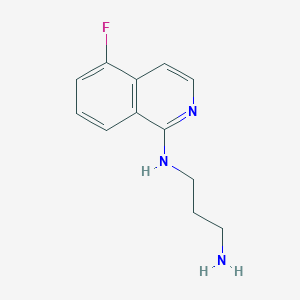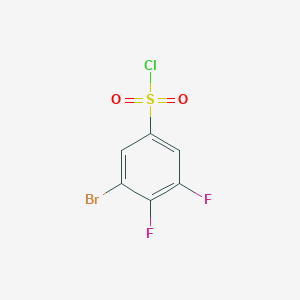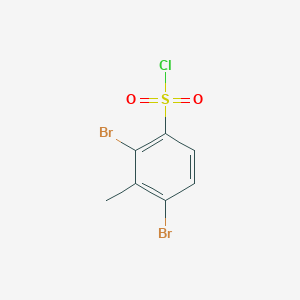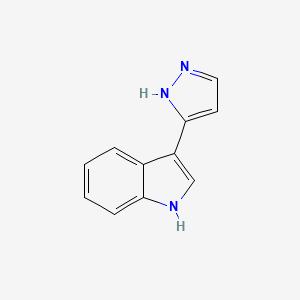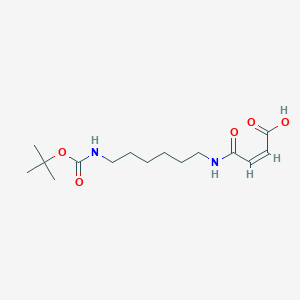
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps:
Protection of the amine group: The starting material, 6-aminohexylamine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Formation of the enone: The Boc-protected amine is then reacted with an appropriate aldehyde or ketone under basic conditions to form the enone intermediate.
Final coupling: The enone intermediate is coupled with a suitable carboxylic acid derivative, such as an acid chloride or ester, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the enone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols or alkanes
Substitution: Derivatives with different functional groups attached to the amine
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.
Medicine
In medicine, this compound may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then interact with specific active sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis for the preparation of barbiturates and other compounds.
Memantine: A compound used in the treatment of Alzheimer’s disease, which acts on NMDA receptors.
Uniqueness
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is unique due to its combination of a Boc-protected amine and an enone moiety, allowing for selective reactions and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C15H26N2O5 |
|---|---|
Molecular Weight |
314.38 g/mol |
IUPAC Name |
(Z)-4-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)17-11-7-5-4-6-10-16-12(18)8-9-13(19)20/h8-9H,4-7,10-11H2,1-3H3,(H,16,18)(H,17,21)(H,19,20)/b9-8- |
InChI Key |
RUZIVPSDSPCJMP-HJWRWDBZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


